molecular formula C12H18F3N3 B2611913 1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine CAS No. 2097919-66-7

1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2611913
CAS No.: 2097919-66-7
M. Wt: 261.292
InChI Key: QXZXFBCLNBQTGN-UHFFFAOYSA-N
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Description

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that features a pyrazole ring and a piperidine ring, both of which are functionalized with various substituents

Preparation Methods

The synthesis of 1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

    Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the 1,3-dimethyl substituents.

    Formation of the piperidine ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.

    Coupling of the pyrazole and piperidine rings: The final step involves coupling the functionalized pyrazole and piperidine rings through a suitable linker, such as a methylene bridge, using reagents like formaldehyde or paraformaldehyde under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine has several scientific research applications, including:

    Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders or inflammation.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.

    Biological studies: The compound can be used in biological assays to study its effects on various biological targets, such as enzymes or receptors.

    Material science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and may include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:

    1-(1H-pyrazol-4-yl)-4-(trifluoromethyl)piperidine: This compound lacks the 1,3-dimethyl substituents on the pyrazole ring, which may affect its reactivity and biological activity.

    1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperidine: This compound lacks the trifluoromethyl group on the piperidine ring, which may influence its chemical properties and applications.

    4-(trifluoromethyl)piperidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N3/c1-9-10(7-17(2)16-9)8-18-5-3-11(4-6-18)12(13,14)15/h7,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZXFBCLNBQTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC(CC2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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